molecular formula C13H22O B15158706 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane CAS No. 651706-43-3

5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane

Cat. No.: B15158706
CAS No.: 651706-43-3
M. Wt: 194.31 g/mol
InChI Key: WLHSSLZVZWTWLM-UHFFFAOYSA-N
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Description

5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[410]heptane is a bicyclic compound that falls under the category of oxabicycloheptanes These compounds are known for their unique structural properties, which include a strained ring system that can undergo various chemical transformations

Preparation Methods

The synthesis of 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes. This process is often catalyzed by transition metals such as platinum (Pt) or gold (Au). The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.

Chemical Reactions Analysis

5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane can undergo a variety of chemical reactions due to its strained ring system. Common reactions include:

Scientific Research Applications

5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The strained ring system allows it to act as a reactive intermediate in various biochemical pathways. The compound can form covalent bonds with active site residues in enzymes, leading to inhibition or activation of the enzyme’s function .

Comparison with Similar Compounds

Similar compounds to 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane include other oxabicycloheptanes and bicycloheptenes. These compounds share the strained ring system but differ in their substituents and specific structural features. For example:

    Bicyclo[4.1.0]heptenes: These compounds have a similar ring structure but lack the oxygen atom, leading to different reactivity and applications.

    7-Oxabicyclo[2.2.1]heptane:

Properties

CAS No.

651706-43-3

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

5-(3,3-dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C13H22O/c1-12(2,3)9-7-10-6-5-8-13(4)11(10)14-13/h7,11H,5-6,8-9H2,1-4H3

InChI Key

WLHSSLZVZWTWLM-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(=CCC(C)(C)C)C1O2

Origin of Product

United States

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